1-Bromo-4-(methylsulfinyl)benzene
Overview
Description
1-Bromo-4-(methylsulfinyl)benzene is a compound that is not directly described in the provided papers. However, the papers do discuss various brominated benzene derivatives and their synthesis, molecular structures, and physical and chemical properties. These compounds are often used as precursors or intermediates in the synthesis of more complex molecules, including polymers and biologically active compounds .
Synthesis Analysis
The synthesis of brominated benzene derivatives is well-documented. For instance, 1-bromo-4-(3,7-dimethyloctyl)benzene is synthesized and characterized using NMR, IR spectroscopy, and elemental analysis, with the synthetic procedures being detailed in the study . Another paper reports the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, indicating the presence of rotational isomers and their interconversion upon heating . The total synthesis of a complex natural product starting from a brominated benzene derivative is also described, showcasing the versatility of these compounds in synthetic chemistry .
Molecular Structure Analysis
The molecular structures of brominated benzene derivatives are often characterized using X-ray diffraction (XRD) analysis. For example, the crystal structure of 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide has been investigated, revealing the geometrical parameters of the organic cation with high accuracy . The structure of 2-(4-bromophenyl)-5,6-methylenedioxy-3-phenylsulfinyl-1-benzofuran benzene solvate is stabilized by various intermolecular interactions, including hydrogen bonds and π-π interactions .
Chemical Reactions Analysis
The reactivity of brominated benzene derivatives is highlighted in several studies. For instance, the conversion of an aryl bromide to the corresponding aryllithium is reported, which is a key step in many synthetic routes . The reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 to afford arylphenols is another example of the chemical transformations these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. The presence of rotational isomers, coalescence of NMR peaks, and the influence of temperature on these properties are discussed . The crystal structures often exhibit various intermolecular interactions, such as hydrogen bonds, halogen bonds, and π interactions, which can affect the stability and reactivity of the compounds . The X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes provide insights into the interactions that govern the packing of these molecules in the solid state .
Scientific Research Applications
Application in Solar Energy
- Specific Scientific Field: Solar Energy
- Summary of the Application: 1-Bromo-4-(methylsulfinyl)benzene (BBMS) is used in the production of Sn−Pb alloyed perovskite solar cells . It helps reduce the energy disorder of a Sn−Pb alloyed perovskite film via hydrogen bonding and coordination bonding interactions .
- Methods of Application or Experimental Procedures: The BBMS is applied to the Sn−Pb alloyed perovskite film. The combination of BBMS and SnF2 greatly reduces the Urbach energy of perovskite films and largely restrains the oxidation of Sn2+ .
- Results or Outcomes: The resultant BBMS-treated device showed a high efficiency of over 22% as well as outstanding long-term stability . The BBMS-treated devices demonstrated outstanding stability, retaining 98% of its original efficiency after heating at 60°C for 2660 hours under N2 .
Application in Pharmacokinetics
- Specific Scientific Field: Pharmacokinetics
- Summary of the Application: While the specific application is not detailed, 1-Bromo-4-(methylsulfinyl)benzene may be used in pharmacokinetic studies . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body.
Application in Organic Synthesis
- Specific Scientific Field: Organic Synthesis
- Summary of the Application: 1-Bromo-4-(methylsulfinyl)benzene can be used to synthesize various organic compounds . Some of these include biaryl methyl sulfones, 5-[[-4-(methylsulfonyl)phenyl]thio]thiophene-2-sulfonamide, 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz), and DuP 697 .
Application in Environmental Studies
- Specific Scientific Field: Environmental Studies
- Summary of the Application: 1-Bromo-4-(methylsulfinyl)benzene may be used in environmental studies . The specific application is not detailed, but it could be related to the study of its environmental fate and transport, or its effects on environmental health.
Application in R&D
Safety And Hazards
1-Bromo-4-(methylsulfinyl)benzene is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
1-bromo-4-methylsulfinylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOPDYTWAYBUOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918463 | |
Record name | 1-Bromo-4-(methanesulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(methylsulfinyl)benzene | |
CAS RN |
934-71-4 | |
Record name | 4-Bromophenyl methyl sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-4-(methylsulfinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-4-(methanesulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-4-(methylsulphinyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.